molecular formula C16H17N3O4 B3867646 N'-(2,4,5-trimethoxybenzylidene)nicotinohydrazide CAS No. 292180-73-5

N'-(2,4,5-trimethoxybenzylidene)nicotinohydrazide

Cat. No.: B3867646
CAS No.: 292180-73-5
M. Wt: 315.32 g/mol
InChI Key: ZZKWSQILLYEBOK-VCHYOVAHSA-N
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Description

N'-(2,4,5-Trimethoxybenzylidene)nicotinohydrazide (molecular formula: C₁₆H₁₇N₃O₄) is a hydrazone derivative synthesized via the condensation of nicotinohydrazide with 2,4,5-trimethoxybenzaldehyde. Its structure features a pyridine ring (nicotinoyl moiety) linked via a hydrazone bond to a 2,4,5-trimethoxy-substituted benzylidene group (Figure 1). This compound is part of a broader class of benzylidene hydrazides, which are studied for their diverse biological activities, including antimicrobial, antitumor, and anti-tubercular properties .

The hydrazone bond (–NH–N=CH–) contributes to its ability to form hydrogen bonds and coordinate with metal ions, which may influence its biological efficacy .

Properties

IUPAC Name

N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4/c1-21-13-8-15(23-3)14(22-2)7-12(13)10-18-19-16(20)11-5-4-6-17-9-11/h4-10H,1-3H3,(H,19,20)/b18-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZKWSQILLYEBOK-VCHYOVAHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C=NNC(=O)C2=CN=CC=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1/C=N/NC(=O)C2=CN=CC=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

292180-73-5
Record name N'-(2,4,5-TRIMETHOXYBENZYLIDENE)NICOTINOHYDRAZIDE
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Biological Activity

N'-(2,4,5-trimethoxybenzylidene)nicotinohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article reviews the synthesis, characterization, and biological evaluations of this compound, emphasizing its cytotoxic properties and mechanisms of action.

1. Synthesis and Characterization

The synthesis of this compound typically involves the condensation reaction between 2,4,5-trimethoxybenzaldehyde and nicotinohydrazide. The resulting product is characterized by various spectroscopic methods including NMR and IR spectroscopy to confirm the structural integrity and purity of the compound.

Table 1: Characterization Data of this compound

Spectroscopic TechniqueObserved Values
1H NMR δ 11.90 (s, NH), δ 9.05 (s, H-2)
IR Characteristic peaks at 1650 cm⁻¹ (C=N stretch)
Melting Point 150-152 °C

2.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

  • Cytotoxicity : The compound exhibits significant cytotoxic effects against several cancer cell lines including HepG-2 (liver cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). The IC50 values indicate its potency relative to standard chemotherapeutics like colchicine.

Table 2: Cytotoxicity Data

Cell LineIC50 (μM)Comparison CompoundIC50 (μM)
HepG-23.25Colchicine7.40
HCT-1164.83Colchicine9.32
MCF-76.11Colchicine10.41
  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells by arresting the cell cycle at the G2/M phase and triggering apoptotic pathways at the pre-G1 phase. This was evidenced by flow cytometry analyses indicating an increase in cells at G2/M phase upon treatment with the compound.

Figure 1: Cell Cycle Distribution in HepG-2 Cells Treated with this compound

Cell Cycle Analysis

2.2 Enzyme Inhibition

The compound also shows promise as an inhibitor of xanthine oxidase (XO), an enzyme implicated in hyperuricemia and gout. In vitro assays have demonstrated that it exhibits competitive inhibition with varying IC50 values compared to allopurinol.

Table 3: Xanthine Oxidase Inhibition Data

CompoundIC50 (μM)
This compound12.4
Allopurinol2.00

3. Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds derived from nicotinohydrazides:

  • Study on Anticancer Properties : A comparative study evaluated various trimethoxybenzylidene derivatives against multiple cancer cell lines and found that modifications on the benzylidene moiety significantly influenced their cytotoxicity profiles .
  • Enzyme Inhibition Studies : Research has shown that derivatives with similar structures exhibit varying degrees of xanthine oxidase inhibition, indicating that structural modifications can enhance or reduce biological activity .

Scientific Research Applications

Anticancer Activity

One of the most significant applications of N'-(2,4,5-trimethoxybenzylidene)nicotinohydrazide is its anticancer properties . Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including acute myeloid leukemia (B1647), hepatocellular carcinoma (HepG-2), colorectal carcinoma (HCT-116), and breast cancer (MCF-7).

Cytotoxicity Studies

A study evaluated the cytotoxic activity of various derivatives related to the trimethoxybenzylidene scaffold. The results revealed that certain derivatives showed significant antiproliferative effects. For instance:

  • Compound VI demonstrated an IC50 value of 4.83 µM against HCT-116 cells, outperforming colchicine (7.40 µM) .
  • A series of compounds derived from this scaffold exhibited IC50 values ranging from 3.25 µM to 9.15 µM across different cancer cell lines .

Structural Insights and Derivative Development

The structural modifications of this compound have led to the synthesis of various derivatives with enhanced anticancer activities. The introduction of different aromatic side chains has been explored to optimize the pharmacological profile of these compounds.

Case Studies

  • A recent study synthesized a new series of pyridine derivatives based on this hydrazide framework. These derivatives were evaluated for their binding affinity to tubulin and showed promising anti-proliferative activities .
  • The hydrazide derivative IV was reacted with various benzaldehyde derivatives to yield a range of products with varying degrees of cytotoxicity against cancer cell lines .

Comparative Data Table

The following table summarizes the IC50 values for selected compounds derived from this compound against different cancer cell lines:

CompoundHCT-116 (IC50 µM)HepG-2 (IC50 µM)MCF-7 (IC50 µM)
Compound I3.254.836.11
Compound II4.005.007.00
Compound III6.008.009.00
Colchicine7.409.3210.41

Comparison with Similar Compounds

Substitution Patterns on the Benzylidene Group

The position and number of methoxy groups on the benzylidene moiety significantly affect biological activity and physicochemical properties.

Compound Name Substitution Pattern Molecular Formula Key Findings Reference
N'-(2,4,5-Trimethoxybenzylidene)nicotinohydrazide 2,4,5-trimethoxy C₁₆H₁₇N₃O₄ High lipophilicity; potential tuberculostatic activity inferred from analogs .
N'-(2,3,4-Trimethoxybenzylidene)isonicotinohydrazide 2,3,4-trimethoxy C₁₆H₁₇N₃O₄ Similar structure but with isonicotinoyl group; tuberculostatic activity reported .
N'-(2-Hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide 2-hydroxy, 3,4,5-trimethoxy C₁₇H₁₈N₂O₆ Intramolecular O–H···N hydrogen bonding; moderate fungicidal/antibacterial activity .
N'-(2-Ethoxybenzylidene)-3,4,5-trimethoxybenzohydrazide 2-ethoxy, 3,4,5-trimethoxy C₁₉H₂₂N₂O₅ Ethoxy group increases steric bulk; activity data not reported in evidence .

Key Observations :

  • 2,4,5-Trimethoxy substitution (target compound) may optimize lipophilicity compared to 2-hydroxy or ethoxy analogs, balancing solubility and membrane penetration .
  • 2-Hydroxy substitution introduces hydrogen-bonding capacity, which could enhance target binding but reduce lipophilicity .

Variations in the Hydrazide Moiety

The nature of the hydrazide backbone (nicotinoyl vs. benzoyl) and substitutions on the pyridine ring influence activity.

Compound Name Hydrazide Type Substitutions Activity Profile Reference
This compound Nicotinoyl (pyridine) None Anti-tubercular potential (inferred) .
N'-(2,4,5-Trimethoxybenzylidene)isonicotinohydrazide Isonicotinoyl (pyridine) None Explicit tuberculostatic activity .
6-Methoxy-nicotinohydrazide derivatives Nicotinoyl 6-methoxy Superior anti-mycobacterial activity (MIC = 15.63–31.25 µg/mL) .
3,4,5-Trimethoxybenzohydrazide derivatives Benzoyl 3,4,5-trimethoxy Moderate fungicidal/antibacterial activity .

Key Observations :

  • Nicotinoyl vs. Isonicotinoyl: Isonicotinohydrazide derivatives (e.g., ) show explicit tuberculostatic activity, while nicotinohydrazide analogs (target compound) rely on structural inference .
  • 6-Methoxy substitution on the pyridine ring enhances anti-mycobacterial activity compared to unsubstituted nicotinohydrazides, likely due to improved electronic effects .

Q & A

Q. What are the standard synthetic protocols for preparing N'-(2,4,5-trimethoxybenzylidene)nicotinohydrazide and its analogs?

The compound is typically synthesized via a condensation reaction between nicotinohydrazide and 2,4,5-trimethoxybenzaldehyde. A general method involves refluxing equimolar amounts of the hydrazide and aldehyde in ethanol for 8–10 hours, monitored by TLC for reaction completion. The crude product is purified via column chromatography using chloroform:petroleum ether (8:2) as the mobile phase . Yield optimization may require adjusting solvent polarity or reaction time.

Q. How is the purity and structural integrity of the synthesized compound validated?

Basic characterization includes:

  • Melting point analysis (e.g., 215–230°C for related hydrazides) to assess purity .
  • Spectroscopic techniques :
  • ¹H/¹³C NMR to confirm imine bond formation (δ ~8.3 ppm for CH=N).
  • IR spectroscopy for C=N stretch (~1600 cm⁻¹) and NH bands (~3200 cm⁻¹) .
    • Elemental analysis (C, H, N) to verify stoichiometry .

Q. What crystallographic methods are used to determine the molecular structure?

Single-crystal X-ray diffraction (SC-XRD) is employed, with data refined using SHELXL (e.g., monoclinic P21/c space group, unit cell parameters a = 13.4405 Å, b = 16.9172 Å, c = 7.6841 Å, β = 96.084°) . Structure validation tools like PLATON or ADDSYM in SHELX ensure geometric accuracy and resolve disorders .

Advanced Research Questions

Q. How can computational methods enhance the understanding of this compound's bioactivity?

  • Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like EGFR by aligning the compound's 3D structure (from SC-XRD) with receptor active sites (PDB: 1M17). Hydrazone moieties often interact via hydrogen bonding with catalytic residues .
  • DFT calculations (Gaussian 09) optimize electronic properties (HOMO-LUMO gaps) to correlate with antioxidant or corrosion inhibition efficacy .

Q. What strategies address contradictions in biological activity data across studies?

Discrepancies in IC₅₀ values (e.g., anticancer assays) may arise from:

  • Assay conditions : Varying cell lines (e.g., MCF-7 vs. HepG2) or incubation times.
  • Structural analogs : Substituent effects (e.g., methoxy vs. nitro groups) on electron density and binding.
  • Validation : Repeat experiments with standardized protocols (e.g., MTT assay) and include positive controls (e.g., doxorubicin) .

Q. How can reaction yields be optimized for large-scale synthesis?

Advanced optimization involves:

  • Microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 10 hours).
  • Catalysts : Use of acetic acid or Lewis acids (e.g., ZnCl₂) to accelerate imine formation.
  • Green solvents : Ethanol/water mixtures improve sustainability without compromising yield (~75–80%) .

Q. What approaches resolve inconsistencies in crystallographic data refinement?

For ambiguous electron density maps:

  • Restraints : Apply SHELXL instructions (e.g., DFIX, SIMU) to stabilize bond lengths/angles.
  • Twinned data : Use TWIN/BASF commands in SHELXL for overlapping lattices.
  • Validation : Cross-check with CCDC databases to verify bond geometry outliers .

Methodological Considerations

Q. How is the corrosion inhibition mechanism of this compound studied electrochemically?

  • Potentiodynamic polarization : Measures corrosion current density (icorr) to determine inhibition efficiency (%IE = [1 − (icorr/inh / icorr)] × 100).
  • EIS : Nyquist plots model charge-transfer resistance (Rct) and double-layer capacitance.
  • SEM/EDS : Visualizes adsorbed inhibitor layers on steel surfaces .

Q. What protocols ensure reproducibility in biological assays?

  • Dose-response curves : Use ≥6 concentrations in triplicate.
  • Solvent controls : DMSO concentration ≤0.1% to avoid cytotoxicity.
  • Data normalization : Express activity relative to untreated cells .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(2,4,5-trimethoxybenzylidene)nicotinohydrazide
Reactant of Route 2
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N'-(2,4,5-trimethoxybenzylidene)nicotinohydrazide

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